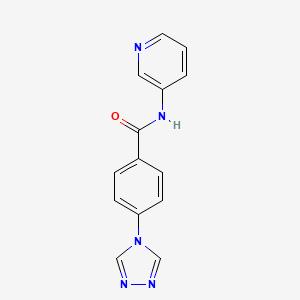
N-pyridin-3-yl-4-(1,2,4-triazol-4-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-pyridin-3-yl-4-(1,2,4-triazol-4-yl)benzamide is a compound that features a pyridine ring, a triazole ring, and a benzamide moiety. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. The presence of both pyridine and triazole rings in its structure suggests that it may exhibit diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-pyridin-3-yl-4-(1,2,4-triazol-4-yl)benzamide typically involves multi-step reactions. One common method starts with the preparation of the triazole ring, followed by its attachment to the benzamide and pyridine moieties. For instance, the triazole ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions. The final step involves coupling the triazole derivative with a benzamide precursor in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-pyridin-3-yl-4-(1,2,4-triazol-4-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated solvents and bases like sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
N-pyridin-3-yl-4-(1,2,4-triazol-4-yl)benzamide has been explored for various scientific research applications, including:
Medicinal Chemistry: The compound has shown potential as an anti-tubercular agent, with derivatives exhibiting significant activity against Mycobacterium tuberculosis .
Pharmacology: It has been investigated for its anti-inflammatory and antifungal properties, making it a candidate for drug development .
Materials Science: The compound can be used in the synthesis of metal-organic frameworks (MOFs) due to its ability to coordinate with metal ions .
Mechanism of Action
The mechanism of action of N-pyridin-3-yl-4-(1,2,4-triazol-4-yl)benzamide involves its interaction with specific molecular targets. For instance, its anti-tubercular activity is attributed to its ability to inhibit the synthesis of mycolic acids in Mycobacterium tuberculosis. The compound may also interact with enzymes or receptors involved in inflammatory pathways, thereby exerting its anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide: This compound has shown similar anti-tubercular activity .
4-Substituted N-(5-amino-1H-1,2,4-triazol-3-yl)pyridine-3-sulfonamides: These derivatives have demonstrated antifungal activity .
Uniqueness
N-pyridin-3-yl-4-(1,2,4-triazol-4-yl)benzamide is unique due to its combination of pyridine and triazole rings, which confer diverse biological activities. Its ability to form stable complexes with metal ions also makes it valuable in materials science applications.
Properties
IUPAC Name |
N-pyridin-3-yl-4-(1,2,4-triazol-4-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N5O/c20-14(18-12-2-1-7-15-8-12)11-3-5-13(6-4-11)19-9-16-17-10-19/h1-10H,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXCKSOWQJHZQEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)NC(=O)C2=CC=C(C=C2)N3C=NN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
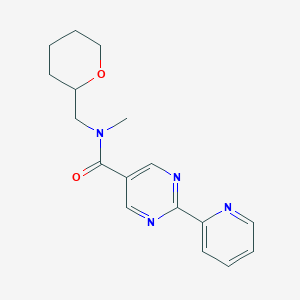
![N-{5-[2-(2-chlorophenyl)vinyl]-1,3,4-thiadiazol-2-yl}-N'-(2-methylphenyl)urea](/img/structure/B5344139.png)
![(3aS*,6aR*)-5-(3-fluorobenzyl)-3-(3-morpholin-4-ylpropyl)hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B5344147.png)
![N-[(4-ethylphenyl)methyl]-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B5344151.png)
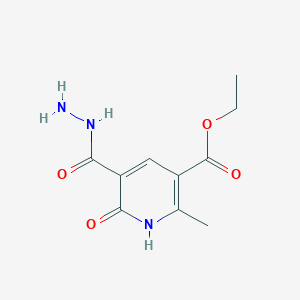
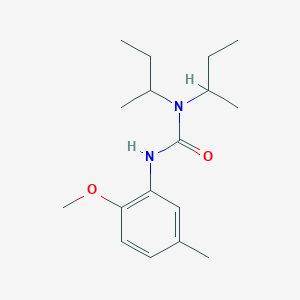
![2-[(1E)-2-(FURAN-2-YL)ETHENYL]-3-(4-METHYLPHENYL)-3,4-DIHYDROQUINAZOLIN-4-ONE](/img/structure/B5344186.png)
![7-acetyl-6-(2,4-dichlorophenyl)-3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5344197.png)
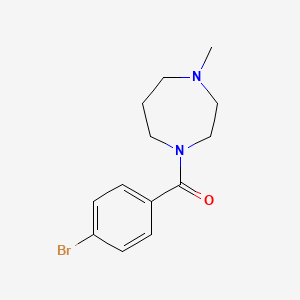
![1-ethyl-N-{[2-(2-fluorophenoxy)pyridin-3-yl]methyl}-2-oxo-1,2-dihydropyridine-4-carboxamide](/img/structure/B5344215.png)
![3-{1-[2-(1-phenyl-1H-pyrazol-4-yl)ethyl]-1H-imidazol-2-yl}benzonitrile](/img/structure/B5344222.png)
![N-[3-(2,3-dihydro-1H-indol-1-yl)propyl]-N'-phenylurea](/img/structure/B5344228.png)
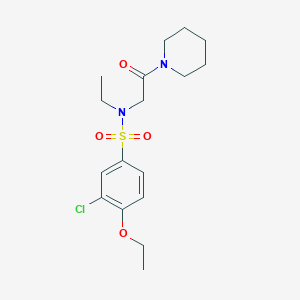
![2-[5-(2H-1,3-BENZODIOXOL-5-YL)-2H-1,2,3,4-TETRAZOL-2-YL]-1-(MORPHOLIN-4-YL)ETHAN-1-ONE](/img/structure/B5344237.png)
